molecular formula C7H14OS B1220256 3,3-Dimethyl-1-(methylsulfanyl)butan-2-one CAS No. 39199-12-7

3,3-Dimethyl-1-(methylsulfanyl)butan-2-one

Cat. No. B1220256
Key on ui cas rn: 39199-12-7
M. Wt: 146.25 g/mol
InChI Key: MHHUUPYWCAKNBW-UHFFFAOYSA-N
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Patent
US04234514

Procedure details

To a solution of sodium ethoxide prepared from 7.7 g (0.33 mol) of sodium metal and 200 ml of absolute alcohol was added 19 g (0.4 mol) of methanethiol over 10 min. at ±2° C. To this solution of thiomethoxide was added dropwise, over 25 min., 59 g (0.28 mol) of 1-bromo-3,3-dimethyl-2-butanone prepared according to the procedure of J. Am. Chem. Soc. 74, 4507 (1952). The temperature was maintained at 0°±3° C. during the addition and for a further 30 min. The reaction mixture was filtered and the solvent removed by distillation. Vacuum distillation of the residue gave the desired product as a colorless liquid, b. 73° C./9.3 mm Hg, nD24 1.4650 in 54 percent pure yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
59 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O-]CC.[Na+].[Na].[CH3:6][SH:7].C[S-].Br[CH2:11][C:12](=[O:17])[C:13]([CH3:16])([CH3:15])[CH3:14]>>[CH3:14][C:13]([CH3:16])([CH3:15])[C:12](=[O:17])[CH2:11][S:7][CH3:6] |f:0.1,^1:4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
7.7 g
Type
reactant
Smiles
[Na]
Name
alcohol
Quantity
200 mL
Type
solvent
Smiles
Step Two
Name
Quantity
19 g
Type
reactant
Smiles
CS
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[S-]
Step Four
Name
Quantity
59 g
Type
reactant
Smiles
BrCC(C(C)(C)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The temperature was maintained at 0°±3° C. during the addition and for a further 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed by distillation
DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation of the residue

Outcomes

Product
Name
Type
product
Smiles
CC(C(CSC)=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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